molecular formula C6H6N4OS B1436486 2-(Methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one CAS No. 54346-18-8

2-(Methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one

Cat. No. B1436486
CAS RN: 54346-18-8
M. Wt: 182.21 g/mol
InChI Key: DOBWRWWGRZTEHG-UHFFFAOYSA-N
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Description

“2-(Methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one” is a chemical compound with the molecular formula C6H6N4OS . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of this compound involves the use of sodium hydroxide in ethanol and water at 0 - 20℃ . An intermediate compound is suspended in a mixture of ethanol and 2M aqueous sodium hydroxide solution. The mixture is cooled to 0°C, then iodomethane is added slowly. The mixture is warmed to room temperature and stirred for 3 hours, then left to stand over the weekend. The mixture is cooled to 0°C, then 2N aqueous sulphuric acid is added and the mixture is stirred for 1 hour. The resultant precipitate is filtered, washed with water and cyclohexane, then dried in a vacuum oven, to afford the title compound .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of pyrazolo and triazin rings, along with a methylthio group . The InChI code for this compound is 1S/C6H6N4OS/c1-12-5-8-4-2-3-7-10(4)6(11)9-5/h2-3H,1H3,(H,8,9,11) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 182.21 g/mol . The compound has a number of heavy atoms: 12, a number of aromatic heavy atoms: 9, a fraction Csp3: 0.17, a number of rotatable bonds: 1, a number of H-bond acceptors: 3.0, and a number of H-bond donors: 1.0 . The compound has a molar refractivity of 45.33 and a TPSA of 88.35 Ų .

Scientific Research Applications

Synthesis and Chemical Properties

  • 2-(Methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one is synthesized from 3-aminopyrazole, with studies indicating both the chloro and methylthio groups may be displaced by nucleophiles. This compound has been used to prepare analogs of adenine, hypoxanthine, and xanthine, demonstrating flexibility in nucleophilic displacement reactions (Kobe, Robins, & O'Brien, 1974).

Biological Activity

  • Pyrazolo[1,5-a][1,3,5]triazines exhibit significant anti-cancer activity, as shown in studies involving various analogs. The electron structure of phenyl substituted pyrazolo[1,5-a][1,3,5]triazines correlates with increased anti-cancer activity (Velihina et al., 2021).
  • Some derivatives of pyrazolo[1,5-a][1,3,5]triazine, specifically myoseverin derivatives, have shown potent tubulin inhibition and specific antiproliferative activity in colorectal cancer cell lines (Popowycz et al., 2009).

Pharmaceutical Applications

  • Pyrazolo[1,5-a][1,3,5]triazines have been designed as thymidine phosphorylase inhibitors, using a fragment-based drug design approach. This demonstrates their potential in the development of targeted pharmaceuticals (Sun et al., 2013).

Chemical Reactivity

  • Research on the reactivity of similar compounds, like 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one, reveals potential for chemical transformations, highlighting the versatility of the pyrazolo[1,5-a][1,3,5]triazine ring system in synthetic chemistry (Mironovich & Shcherbinin, 2014).

Crystal Structure and Interaction

  • Studies on the crystal structure of various pyrazolo[1,5-a][1,3,5]triazine derivatives indicate significant bond fixation in the heterocyclic component, with differences in molecular interactions and structures (Insuasty et al., 2006).

Enzyme Inhibition

  • Pyrazolo[1,5-a][1,3,5]triazines have been evaluated as phosphodiesterase type 4 inhibitors, showing potent inhibition and high isoenzyme selectivity. This suggests their applicability in enzyme inhibition for therapeutic purposes (Raboisson et al., 2003).

Safety And Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302-H315-H319-H335 . The precautionary statements for this compound are P261-P305+P351+P338 .

properties

IUPAC Name

2-methylsulfanyl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4OS/c1-12-5-8-4-2-3-7-10(4)6(11)9-5/h2-3H,1H3,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBWRWWGRZTEHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=NN2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384559
Record name 2-(Methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one

CAS RN

54346-18-8
Record name 2-(Methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 1.75N NaOH solution (39.52 mmol, 22.58 ml) was added to a suspension of 2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one (3.32 g, 19.76 mmol) from 1b in absolute EtOH (80 mL). Methyl iodide (2.80 g, 19.76 mmol) was then added and the reaction mixture was allowed to stir for 2 hours at room temperature. The resulting precipitate was collected by vacuum filtration, suspended in water (110 mL) and acidified with 2NH2SO4. The solution was stirred at 0° C. for 5 minutes and the new precipitate was collected by vacuum filtration, washed with cold water, and then air dried to give 1.88 g (52%) of 2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one.
Name
Quantity
22.58 mL
Type
reactant
Reaction Step One
Quantity
3.32 g
Type
reactant
Reaction Step One
[Compound]
Name
1b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Frasso - 2015 - d-scholarship.pitt.edu
This thesis describes the preparation of pyrazolo[1-5-a]-1,3,5-triazine analogs of the Ca2+ channel agonist and cyclin-dependant kinase inhibitor (R)-roscovitine. Initially, methods to …
Number of citations: 2 d-scholarship.pitt.edu

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